An In-depth Technical Guide to the Core Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one
An In-depth Technical Guide to the Core Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Precautionary Interest
5,5-Dimethyl-3-nitrosooxazolidin-2-one is a distinct organic molecule characterized by a five-membered oxazolidinone ring, substituted with two methyl groups at the C5 position and a nitroso group at the N3 position. The oxazolidinone scaffold is of significant interest in medicinal chemistry, forming the core of several therapeutic agents, most notably the antibiotic linezolid.[1][2] The presence of an N-nitroso group, however, places this molecule in a class of compounds that are of high concern in the pharmaceutical industry. N-nitroso compounds are widely recognized as potent mutagens and carcinogens.[3][4]
Direct literature on the specific properties and biological activity of 5,5-Dimethyl-3-nitrosooxazolidin-2-one is scarce. Therefore, this guide synthesizes a comprehensive technical overview by drawing upon the well-established chemistry of the oxazolidin-2-one ring system and the extensive body of research on N-nitroso compounds. For drug development professionals, this molecule represents a potential N-nitrosamine drug substance-related impurity (NDSRI) that could arise from the presence of residual secondary amines and nitrosating agents in the manufacturing process of drugs containing a 5,5-dimethyloxazolidin-2-one core. Understanding its fundamental properties is therefore a critical aspect of risk assessment and quality control in pharmaceutical development.
Physicochemical and Chemical Properties
The physicochemical properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one can be inferred from its constituent parts. The 5,5-dimethyl substitution on the oxazolidin-2-one ring is known to influence the stability of related compounds.[5] The N-nitroso group imparts specific chemical reactivity and potential instability under certain conditions.
Table 1: Predicted Physicochemical Properties of 5,5-Dimethyl-3-nitrosooxazolidin-2-one
| Property | Predicted Value/Information | Rationale |
| Molecular Formula | C₅H₈N₂O₃ | Based on chemical structure. |
| Molecular Weight | 144.13 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a pale yellow oil or low-melting solid | Many simple N-nitrosamines are oily liquids. |
| Solubility | Predicted to be soluble in polar organic solvents (e.g., methanol, acetonitrile, DMSO). Limited solubility in water. | The lipophilic nature of N-nitroso compounds allows for penetration of biological membranes.[6] |
| Stability | Sensitive to light and acidic conditions.[3] May degrade under alkaline conditions.[6] | N-nitroso compounds are known to be unstable under these conditions, which can lead to the release of the nitroso group.[7] |
| Storage | Store in a cool, dark place, protected from light and moisture. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage. | To prevent degradation. |
Synthesis and Formation
The formation of 5,5-Dimethyl-3-nitrosooxazolidin-2-one would most likely occur through the N-nitrosation of its secondary amine precursor, 5,5-dimethyloxazolidin-2-one. This reaction typically involves a nitrosating agent, such as nitrous acid (formed in situ from a nitrite salt and a strong acid), under controlled conditions.[8]
Proposed Synthetic Pathway
Caption: Proposed synthesis of 5,5-Dimethyl-3-nitrosooxazolidin-2-one.
Experimental Protocol: N-Nitrosation of 5,5-Dimethyloxazolidin-2-one
This protocol is a generalized procedure based on standard methods for the synthesis of N-nitrosamines.[8] Caution: N-nitroso compounds are potent carcinogens and should be handled with extreme care using appropriate personal protective equipment in a well-ventilated fume hood.
-
Dissolution of Precursor: Dissolve one equivalent of 5,5-dimethyloxazolidin-2-one in a suitable organic solvent (e.g., dichloromethane or methanol) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Causality: Low temperatures are crucial to control the exothermic reaction and prevent the degradation of the product.[8]
-
-
Preparation of Nitrosating Agent: In a separate flask, dissolve a slight excess (1.1-1.2 equivalents) of sodium nitrite in water.
-
Acidification and Reaction: Slowly add a strong acid (e.g., hydrochloric acid) to the cooled solution of the precursor to achieve a pH of approximately 3-4. While maintaining the low temperature, add the sodium nitrite solution dropwise to the reaction mixture over a period of 30-60 minutes.
-
Causality: Acidic conditions are necessary to generate the active nitrosating species from sodium nitrite.[8]
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench any remaining nitrosating agent by adding a solution of a quenching agent, such as ammonium sulfamate or ascorbic acid. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism of Action and Biological Significance
The primary concern for N-nitroso compounds in drug development is their well-documented carcinogenicity.[9] This biological activity is a consequence of their metabolic activation in vivo.
Metabolic Activation and Genotoxicity
-
Enzymatic Hydroxylation: In the body, N-nitrosamines undergo enzymatic hydroxylation, primarily by cytochrome P450 enzymes, at the α-carbon position.[4]
-
Formation of an Unstable Intermediate: This hydroxylation leads to the formation of an unstable α-hydroxy nitrosamine intermediate.
-
Generation of an Alkylating Agent: The intermediate spontaneously decomposes to yield an aldehyde and a highly reactive alkyldiazonium ion.
-
DNA Adduct Formation: The alkyldiazonium ion is a potent electrophile that can alkylate nucleophilic sites on DNA bases, leading to the formation of DNA adducts. This DNA damage, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.
Caption: General mechanism of metabolic activation of N-nitroso compounds.
Analytical Methodologies for Detection and Quantification
Given the potent toxicity of N-nitrosamines, highly sensitive and selective analytical methods are required for their detection and quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[10][11]
Table 2: Common Analytical Techniques for N-Nitrosamine Analysis
| Technique | Description | Advantages |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates the N-nitrosamine from the drug matrix using liquid chromatography, followed by highly selective and sensitive detection using a tandem mass spectrometer. | High sensitivity and selectivity, suitable for a wide range of N-nitrosamines, including non-volatile compounds.[11] |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile N-nitrosamines based on their boiling points using gas chromatography, followed by mass spectrometric detection.[9] | Excellent for volatile and semi-volatile nitrosamines. |
| LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) | Provides highly accurate mass measurements, which can aid in the identification of unknown N-nitrosamine impurities.[10] | High confidence in compound identification. |
Sample Protocol: LC-MS/MS Analysis of N-Nitrosamine Impurities
This is a generalized protocol for the analysis of N-nitrosamine impurities in a drug substance. Method development and validation are essential for each specific API.
-
Sample Preparation:
-
Accurately weigh a known amount of the drug substance (e.g., 80 mg) into a centrifuge tube.
-
Add a specific volume of a suitable diluent (e.g., 1% formic acid in water) and an internal standard solution.
-
Vortex the sample for a set period (e.g., 20 minutes) to ensure complete dissolution of the nitrosamine.
-
Centrifuge the sample to pellet any undissolved API.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an acidic modifier like formic acid, is typically employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) for high selectivity and sensitivity.
-
-
Quantification:
-
A calibration curve is generated using certified reference standards of the target N-nitrosamine.
-
The concentration of the N-nitrosamine in the sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.
-
Conclusion
While 5,5-Dimethyl-3-nitrosooxazolidin-2-one is not a widely studied compound, its chemical structure places it at the intersection of two important classes of molecules: the medicinally relevant oxazolidinones and the toxicologically significant N-nitroso compounds. For researchers and drug development professionals, understanding the potential for its formation as an impurity, its likely chemical properties, and the methods for its detection is of paramount importance for ensuring the safety and quality of pharmaceuticals. The information presented in this guide, synthesized from the established principles of its constituent chemical moieties, provides a solid foundation for the risk assessment and analytical control of this and other related N-nitrosamine impurities.
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SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of α-alkyl and β-alkyl aldehydes. Organic & Biomolecular Chemistry. [Link]
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Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. ACS Publications. [Link]
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Biological interactions of N-nitroso compounds: a review. National Institutes of Health. [Link]
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Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
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Strategies for the Discovery of Oxazolidinone Antibacterial Agents: Development and Future Perspectives. ACS Publications. [Link]
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